tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate
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Overview
Description
tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate: is a chemical compound with the molecular formula C12H13ClN2O3 and a molecular weight of 268.70 g/mol . This compound is part of the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . Isoxazoles are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions .
Preparation Methods
The synthesis of tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate involves several steps. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis . Industrial production methods typically involve optimizing these synthetic routes for scalability and cost-effectiveness.
Chemical Reactions Analysis
tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate: has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes and receptors involved in various biological processes . For example, some isoxazole compounds inhibit the phosphorylation of FLT3, leading to tumor regression in cancer models . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate: can be compared with other similar compounds, such as:
- tert-Butyl (5-bromobenzo[d]isoxazol-3-yl)carbamate
- tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate
- N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea Dihydrochloride
These compounds share the isoxazole core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. The unique chlorine substituent in This compound
Properties
Molecular Formula |
C12H13ClN2O3 |
---|---|
Molecular Weight |
268.69 g/mol |
IUPAC Name |
tert-butyl N-(5-chloro-1,2-benzoxazol-3-yl)carbamate |
InChI |
InChI=1S/C12H13ClN2O3/c1-12(2,3)17-11(16)14-10-8-6-7(13)4-5-9(8)18-15-10/h4-6H,1-3H3,(H,14,15,16) |
InChI Key |
ZIOYSWGEHDVFNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NOC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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